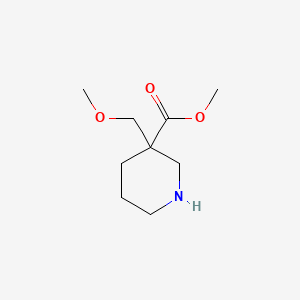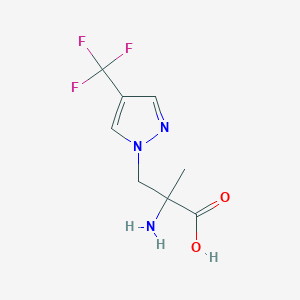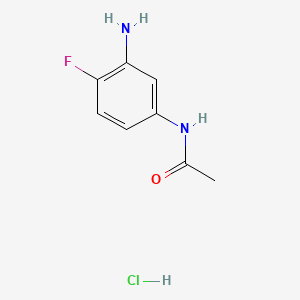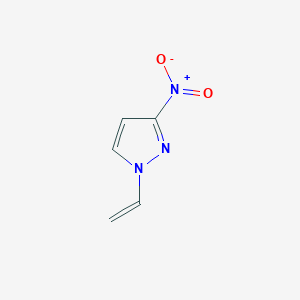
1-ethenyl-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethenyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of an ethenyl group at position 1 and a nitro group at position 3. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically offer mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves green chemistry approaches to minimize environmental impact. Recent advancements include the use of aqueous methods, sonochemical procedures, microwave technologies, solvent-free conditions, and green solvents . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethenyl-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bromine, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include:
Amino derivatives: Formed by the reduction of the nitro group.
Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.
Substituted pyrazoles: Formed by nucleophilic substitution of the nitro group.
Wissenschaftliche Forschungsanwendungen
1-ethenyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-nitro-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethenyl group can participate in electrophilic addition reactions, further modifying the compound’s reactivity and interactions . These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
1-ethenyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3-nitro-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-ethyl-3-nitro-1H-pyrazole: Contains an ethyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
3,5-dinitro-1H-pyrazole:
Eigenschaften
Molekularformel |
C5H5N3O2 |
|---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
1-ethenyl-3-nitropyrazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-3-5(6-7)8(9)10/h2-4H,1H2 |
InChI-Schlüssel |
ARLVGHVUSITOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC(=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



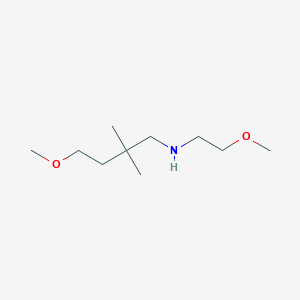
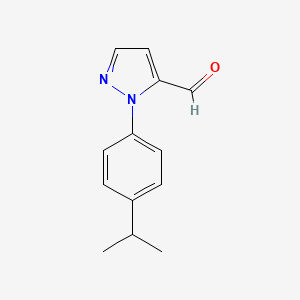
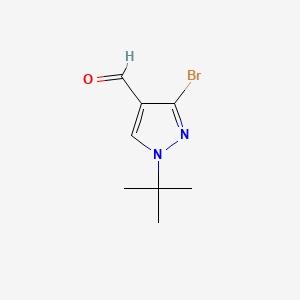

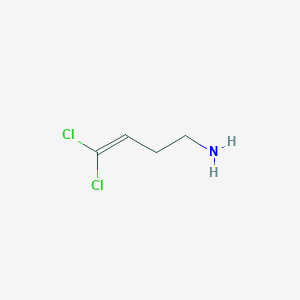
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
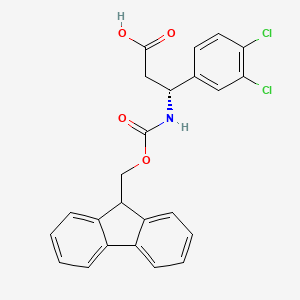
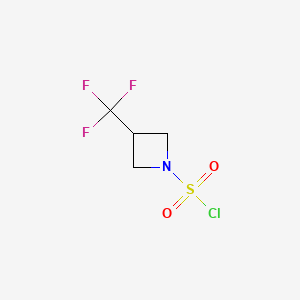
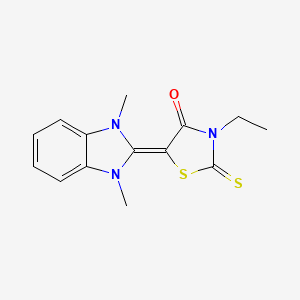
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)
